ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate
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Overview
Description
Ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[107002,607,11013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate is a complex organic compound with a unique structure
Preparation Methods
The synthesis of ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate involves several steps:
Formation of the Pentacyclic Core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Heteroatoms: Oxygen and sulfur atoms are introduced through specific reagents and reaction conditions.
Esterification: The final step involves the esterification of the butanoate group with ethyl alcohol.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
Ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate can be compared with other similar compounds such as:
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate .
- 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate .
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C19H22N6O3S2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C19H22N6O3S2/c1-4-27-13(26)6-5-7-29-18-23-22-17-24(18)16-14(15-20-10-21-25(15)17)11-8-19(2,3)28-9-12(11)30-16/h10H,4-9H2,1-3H3 |
InChI Key |
HYRNDZCEYTWEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)C)C5=NC=NN52 |
Origin of Product |
United States |
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